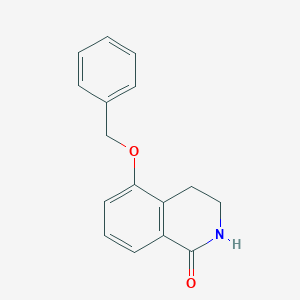
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one
概要
説明
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one is a chemical compound with the molecular formula C16H15NO2 and a molecular weight of 253.29 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the Castagnoli-Cushman reaction, which is used to synthesize various derivatives of 3,4-dihydroisoquinolin-1(2H)-one . This reaction typically involves the condensation of an aldehyde with an amine in the presence of a catalyst under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding quinones, while reduction may produce dihydro derivatives.
科学的研究の応用
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives with potential biological activities.
Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of agrochemicals and other industrial applications where bioactive compounds are required.
作用機序
The mechanism of action of 5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. For example, it may disrupt biological membrane systems, leading to the inhibition of pathogen growth . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects.
類似化合物との比較
Similar Compounds
- 6-Bromo-3,4-dihydro-2H-isoquinolin-1-one
- 7-Methyl-3,4-dihydro-2H-isoquinolin-1-one
- 5-Hydroxy-3,4-dihydro-2H-isoquinolin-1-one
Uniqueness
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one is unique due to its specific phenylmethoxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
129075-51-0 |
|---|---|
分子式 |
C16H15NO2 |
分子量 |
253.29 g/mol |
IUPAC名 |
5-phenylmethoxy-3,4-dihydro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H15NO2/c18-16-14-7-4-8-15(13(14)9-10-17-16)19-11-12-5-2-1-3-6-12/h1-8H,9-11H2,(H,17,18) |
InChIキー |
NFAUYWCTFTVKIG-UHFFFAOYSA-N |
SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 |
正規SMILES |
C1CNC(=O)C2=C1C(=CC=C2)OCC3=CC=CC=C3 |
同義語 |
5-(Benzyloxy)-3,4-dihydroisoquinolin-1(2H)-one |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














